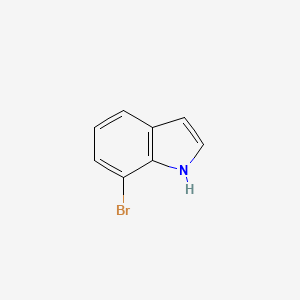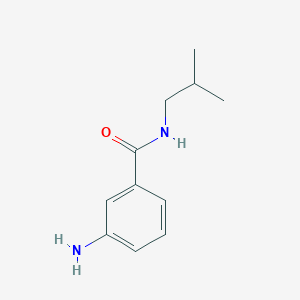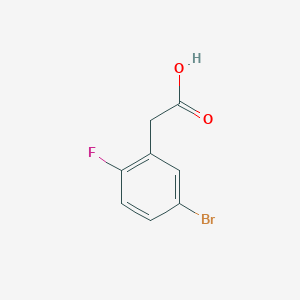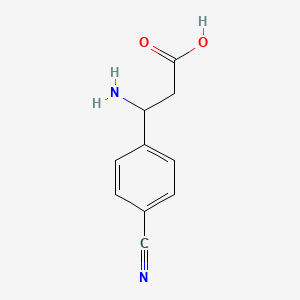
7-Bromoindole
Übersicht
Beschreibung
7-Bromoindole is a heterocyclic compound that is used in a variety of scientific research applications. It is a brominated indole derivative and is used as a building block for the synthesis of various compounds due to its unique properties. This compound has been studied extensively in the past few decades and has been found to have a wide range of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
7-Bromoindole derivatives have shown potential in antibacterial applications. A study by Mane, Patil, Biradar, & Khade (2018) demonstrated that certain 5-bromoindole-2-carboxamides exhibit high antibacterial activity against pathogenic Gram-negative bacteria, such as Klebsiella pneumoniae and Escherichia coli. These compounds showed higher antibacterial activities than standard drugs against specific strains.
Anticancer Activity
Research has also indicated the potential of this compound derivatives in cancer treatment. Mphahlele & Parbhoo (2018) found that 7-acetamido-2-aryl-5-bromoindoles exhibited antigrowth effects against human lung and cervical cancer cells, and significantly inhibited tubulin polymerization, suggesting potential as anticancer agents. Their study can be found here.
Anti-Inflammatory Activity
Di et al. (2018) reported the isolation of 6-Bromoindole derivatives from the marine sponge Geodia barretti, which showed anti-inflammatory activity. Some of these compounds reduced dendritic cell secretion of IL-12p40 while increasing IL-10 production, indicating potential use in inflammation treatment, particularly of the Th1 type. More details can be found here.
Chemical Synthesis
This compound is also significant in the field of chemical synthesis. Kumar et al. (2004) demonstrated that palladium-catalyzed carbonylations of unprotected bromoindoles, including this compound, can yield various indole carboxylic acid derivatives. This method allows for the direct synthesis of compounds with potential central nervous system activity. For more information, see their study here.
Wirkmechanismus
Target of Action
7-Bromoindole, also known as 7-bromo-1H-indole, has been reported to target Escherichia coli O157:H7 (EHEC) . EHEC is a pathogenic strain of E. coli that is responsible for outbreaks of hemorrhagic colitis worldwide .
Mode of Action
This compound exhibits antimicrobial and antibiofilm abilities against EHEC . It inhibits EHEC biofilm formation without affecting planktonic cell growth . At concentrations greater than their minimum inhibitory concentrations (MICs), this compound shows bactericidal activity .
Biochemical Pathways
This compound affects the pathways related to biofilm formation in EHEC . It reduces swimming and swarming motility and curli formation, which are important factors for EHEC biofilm formation .
Result of Action
The molecular and cellular effects of this compound’s action include the reduction of biofilm formation, swimming and swarming motility, and curli formation in EHEC . These effects contribute to its antimicrobial and antibiofilm activities against EHEC .
Safety and Hazards
7-Bromoindole is classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3), Respiratory system . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation .
Zukünftige Richtungen
Indole, a signaling molecule produced both by bacteria and plants, can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants or have promising bioactivity with therapeutic potential to treat human diseases . The future directions of 7-Bromoindole could be in the development of new methods to increase its quorum sensing inhibition capabilities .
Biochemische Analyse
Biochemical Properties
7-Bromoindole plays a significant role in biochemical reactions, particularly in the inhibition of staphyloxanthin production in Staphylococcus aureus . This compound interacts with various enzymes and proteins, including halogenases and monooxygenases, which facilitate its transformation into other bioactive derivatives . The nature of these interactions often involves halogenation and oxidation reactions, which modify the indole ring structure and enhance its bioactivity.
Cellular Effects
This compound exhibits notable effects on various types of cells and cellular processes. In Escherichia coli, it has been observed to inhibit biofilm formation by reducing swimming and swarming motility and curli formation . This compound also influences cell signaling pathways and gene expression, particularly those involved in antimicrobial resistance and biofilm formation. Additionally, this compound affects cellular metabolism by altering the degradation pathways of amino acids to pyruvate or succinate .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits the production of staphyloxanthin in Staphylococcus aureus by interfering with the biosynthetic pathway of this pigment . At the molecular level, this compound binds to enzymes involved in the halogenation and oxidation of the indole ring, resulting in the formation of bioactive derivatives .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under standard storage conditions, but its bioactivity may degrade over extended periods . Long-term studies have shown that this compound can maintain its antimicrobial properties for several weeks, although its efficacy may diminish with prolonged exposure to environmental factors .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits antimicrobial properties without significant toxicity . At higher doses, this compound may cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its bioactivity.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to the degradation of amino acids and the biosynthesis of bioactive indole derivatives . It interacts with enzymes such as halogenases and monooxygenases, which facilitate its conversion into various halogenated and oxygenated compounds. These metabolic pathways play a crucial role in modulating the compound’s bioactivity and its effects on cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution is also affected by its solubility and affinity for various cellular components, which determine its bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound has been observed to localize in the cytoplasm and interact with various cellular structures, including the endoplasmic reticulum and mitochondria. These interactions play a crucial role in modulating its activity and function within the cell .
Eigenschaften
IUPAC Name |
7-bromo-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSVSEFWZUWZHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373698 | |
| Record name | 7-Bromoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51417-51-7 | |
| Record name | 7-Bromoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Bromoindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[4-(butan-2-yl)phenyl]-2-chloroacetamide](/img/structure/B1273545.png)






